molecular formula C13H18N4O5S B2820396 3-((1-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione CAS No. 2034610-84-7

3-((1-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Cat. No.: B2820396
CAS No.: 2034610-84-7
M. Wt: 342.37
InChI Key: HXNOUKYPLVQJFD-UHFFFAOYSA-N
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Description

3-((1-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazole ring, an azetidine ring, and an oxazolidine-2,4-dione moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazole Ring: Starting with the appropriate precursors, the imidazole ring is synthesized through cyclization reactions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.

    Azetidine Ring Formation: The azetidine ring is formed through cyclization of suitable intermediates, often involving nucleophilic substitution reactions.

    Oxazolidine-2,4-dione Formation: The final step involves the formation of the oxazolidine-2,4-dione moiety through cyclization reactions, typically using reagents like phosgene or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-((1-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and potential biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((1-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-((1-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
  • This compound analogs

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to construct the oxazolidine-2,4-dione core in this compound?

The oxazolidine-2,4-dione moiety is typically synthesized via cyclization of glycine derivatives or functionalization of azetidine intermediates. For example, benzyloxyacetyl chloride reacts with azetidine derivatives under reflux in ethanol, followed by oxidation or ring-closing steps. Multi-step routes often employ anhydrous solvents (e.g., DCM) and catalysts (e.g., triethylamine) to control selectivity .

Q. How is the compound structurally characterized?

Key techniques include:

  • FT-IR : Identifies C=O stretches (1700–1750 cm⁻¹ for oxazolidinedione and sulfonyl groups) and N-H bonds (3200–3400 cm⁻¹) .
  • NMR : ¹H NMR assigns protons on the imidazole (δ 2.5–3.5 ppm for CH3/CH2 groups) and azetidine rings (δ 3.5–4.5 ppm). ¹³C NMR confirms carbonyl carbons (δ 165–175 ppm) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What functional groups influence the compound's reactivity?

The sulfonyl group enhances electrophilicity, facilitating nucleophilic substitutions. The imidazole ring participates in coordination chemistry, while the oxazolidinedione core is prone to hydrolysis under acidic/basic conditions. Reactivity studies should prioritize pH-controlled environments .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for the azetidine-sulfonyl intermediate?

  • Temperature control : Perform sulfonylation at 0–5°C to minimize side reactions.
  • Solvent selection : Use anhydrous DCM or THF to stabilize reactive intermediates.
  • Catalysts : Triethylamine or DMAP improves reaction efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity .

Q. How to resolve contradictions in reported antimicrobial or antioxidant activities?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., CLSI guidelines for MIC testing).
  • Strain specificity : Test across Gram-positive/-negative panels and fungal strains.
  • Purity verification : Use HPLC (>95% purity) to exclude impurities affecting bioactivity .

Q. What computational methods predict target binding and pharmacokinetics?

  • Molecular docking : Tools like AutoDock Vina model interactions with enzymes (e.g., cytochrome P450). The sulfonyl group often forms H-bonds with catalytic residues .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories.
  • ADMET prediction : Software like SwissADME estimates bioavailability and metabolic stability .

Q. How can structural modifications enhance metabolic stability?

  • Imidazole substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450 metabolism.
  • Azetidine modification : Bulkier substituents (e.g., benzyl groups) hinder enzymatic access.
  • Oxazolidinedione protection : Fluorination at the 5-position slows hydrolysis .

Q. What experimental designs elucidate antioxidant mechanisms?

  • In vitro assays : DPPH radical scavenging, SOD inhibition, and lipid peroxidation assays.
  • Pathway analysis : qPCR or Western blotting to assess Nrf2/Keap1 pathway activation.
  • Comparative studies : Benchmark against ascorbic acid or Trolox to quantify efficacy .

Q. Key Data from Evidence

  • Synthetic yields : 73–89% for related imidazolidine/oxazolidine derivatives via reflux and recrystallization .
  • Antimicrobial activity : Compounds with 4-hydroxyphenyl substituents show enhanced efficacy (MIC: 8–16 µg/mL) .
  • Antioxidant IC₅₀ : 8–14 µM for derivatives with electron-donating groups (e.g., -OCH₃) .

Properties

IUPAC Name

3-[[1-(1-ethyl-2-methylimidazol-4-yl)sulfonylazetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O5S/c1-3-15-7-11(14-9(15)2)23(20,21)16-4-10(5-16)6-17-12(18)8-22-13(17)19/h7,10H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNOUKYPLVQJFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1C)S(=O)(=O)N2CC(C2)CN3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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